

An In-Depth Technical Guide to the Chemical Properties of Fak-IN-17

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fak-IN-17*

Cat. No.: *B12387589*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **Fak-IN-17**, a potent inhibitor of Focal Adhesion Kinase (FAK). The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Identity and Physicochemical Properties

Fak-IN-17, also referred to as compound A12 in the primary literature, is a diaminopyrimidine derivative. Its fundamental chemical identifiers are summarized in the table below.^[1] While specific experimental data on solubility is not readily available, diaminopyrimidine derivatives are generally known to be lipid-soluble.^[2]

Property	Value	Reference
IUPAC Name	Not formally assigned	
Molecular Formula	C24H27CIN5O3P	[1]
Molecular Weight	499.93 g/mol	[1]
SMILES	<chem>C1C1=CN=C(NC2=CC=C(C(NC3CCOCC3)=O)C=C2)N=C1N</chem> <chem>C4=CC=CC=C4P(C)(C)=O</chem>	[1]
CAS Number	Not available	

Biological Activity and Potency

Fak-IN-17 is a potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and migration. Its inhibitory activity has been quantified against various cancer cell lines, demonstrating its potential as an anti-cancer agent.

Assay	Cell Line	IC50 (nM)	Reference
FAK Enzymatic Assay	-	Not explicitly stated for A12, but derivatives in the same series show nanomolar potency.	[1]
Cell Viability Assay	A549 (Human Lung Carcinoma)	130	[1]
Cell Viability Assay	MDA-MB-231 (Human Breast Adenocarcinoma)	94	[1]

Kinase Selectivity and Pharmacological Profile

Preliminary evaluations have characterized **Fak-IN-17** as a multi-kinase inhibitor.[1] This suggests that while it potently inhibits FAK, it may also exert effects on other kinases, a factor

to consider in its therapeutic application and potential off-target effects.

In Vitro Metabolic Stability

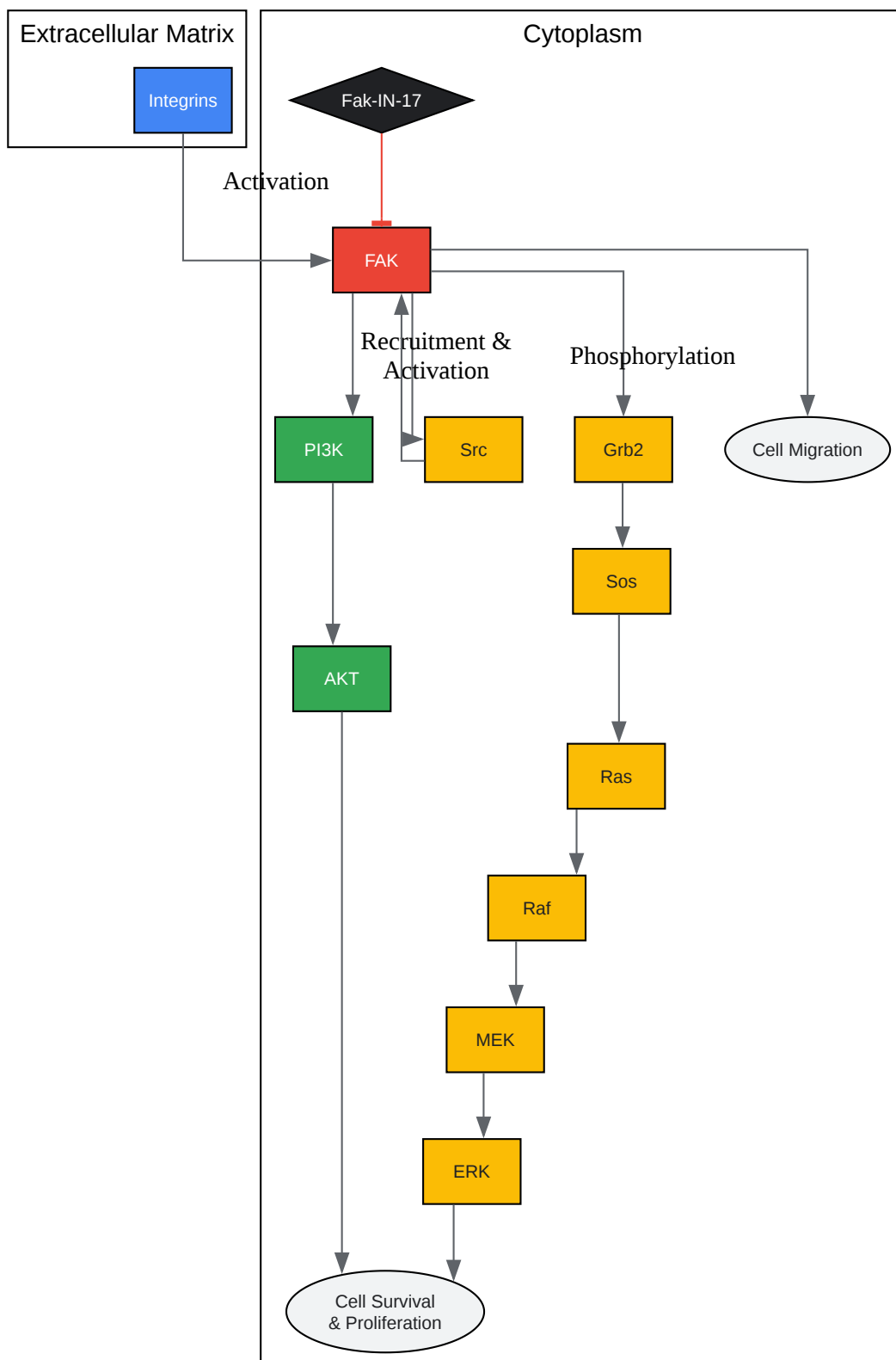
Fak-IN-17 has demonstrated favorable metabolic stability in in vitro assays.^[1] This is a crucial characteristic for a drug candidate, as it indicates a potentially longer half-life and sustained therapeutic effect in vivo.

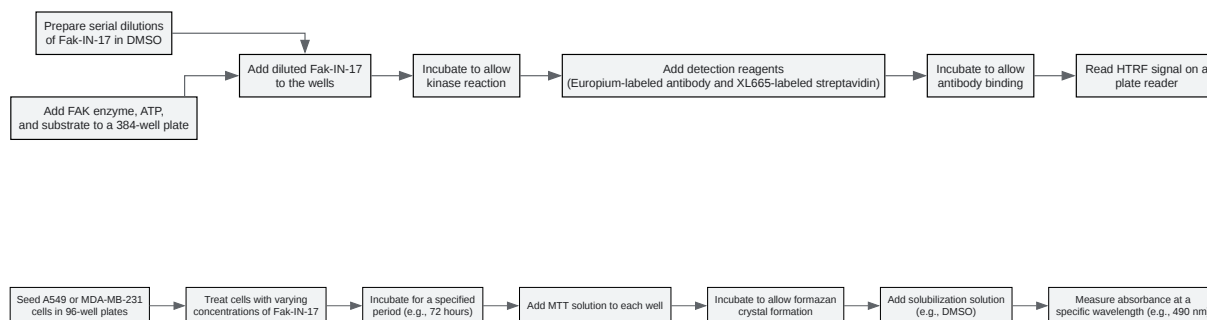
Cytochrome P450 (CYP) Inhibition

The compound has been shown to have weak inhibitory activity on cytochrome P450 isoforms.^[1] This is a desirable feature, as it suggests a lower likelihood of drug-drug interactions when co-administered with other therapeutic agents that are metabolized by the CYP enzyme system.

Mechanism of Action and Signaling Pathway

Fak-IN-17 exerts its biological effects by inhibiting the FAK signaling pathway. FAK is a central node in integrin and growth factor receptor signaling, playing a critical role in cell adhesion, proliferation, and survival.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties of Fak-IN-17]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387589#understanding-the-chemical-properties-of-fak-in-17]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com